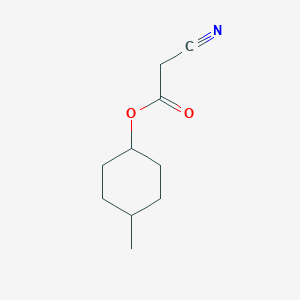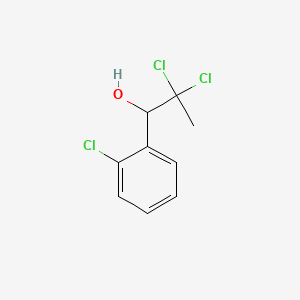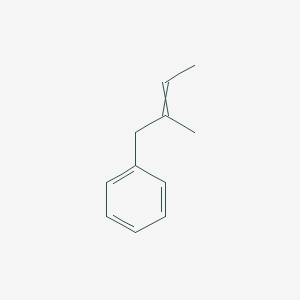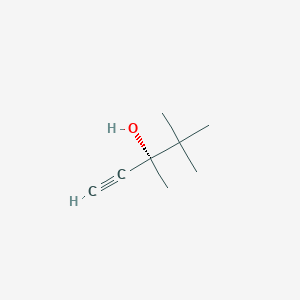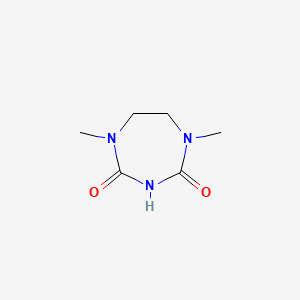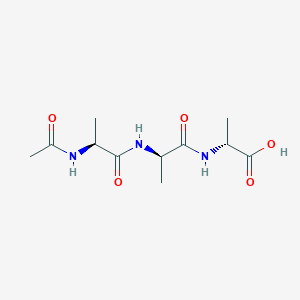![molecular formula C8H10N2 B14674031 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene CAS No. 42464-53-9](/img/structure/B14674031.png)
5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylidene-2,3-diazabicyclo[222]oct-2-ene is a unique organic compound characterized by its bicyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene typically involves the photochemical deazetation of 2,3-diazabicyclo[2.2.2]oct-2-ene. This process includes direct irradiation of the compound, leading to the formation of bicyclohexane and other products . The reaction conditions often involve the use of specific wavelengths of light and controlled environments to ensure the desired product formation .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of photochemical reactions and controlled irradiation are likely employed on a larger scale to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure and properties of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations. The conditions often involve controlled temperatures, pressures, and the presence of specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include bicyclohexane, hexadiene, and cyclohexene, each with distinct structural and chemical properties .
Applications De Recherche Scientifique
5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding molecular interactions and reactions.
Medicine: Research into potential medicinal applications is ongoing, with a focus on its reactivity and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene involves the cleavage of one C–N bond, followed by conformational changes in a diazenyl biradical and a cyclohexanediyl biradical. This process leads to the formation of various products, each with unique structural properties . The molecular targets and pathways involved are primarily related to the compound’s ability to undergo photochemical transformations under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diazabicyclo[2.2.2]oct-2-ene: A precursor to 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene, sharing similar structural features but differing in reactivity and applications.
1,4-Dimethyl-2,3-diazabicyclo[2.2.2]oct-2-ene: Another related compound with distinct chemical properties and reaction pathways.
Uniqueness
This compound stands out due to its specific photochemical behavior and the unique products formed during its reactions. Its applications in various scientific fields further highlight its importance and potential .
Propriétés
Numéro CAS |
42464-53-9 |
|---|---|
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
5,6-dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H10N2/c1-5-6(2)8-4-3-7(5)9-10-8/h7-8H,1-4H2 |
Clé InChI |
DYLKHXZKFOBPAA-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2CCC(C1=C)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


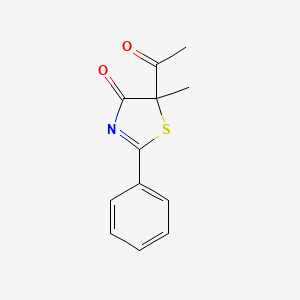
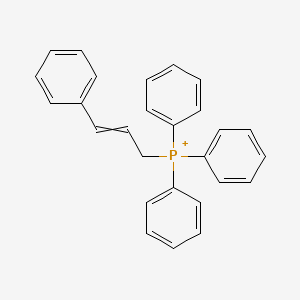
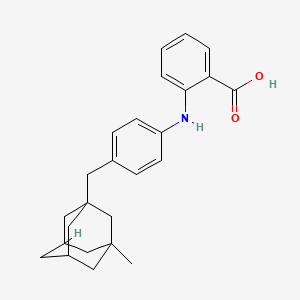
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
